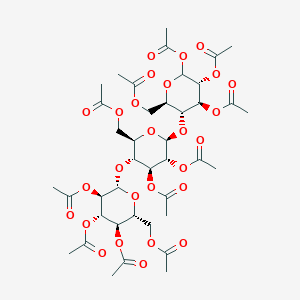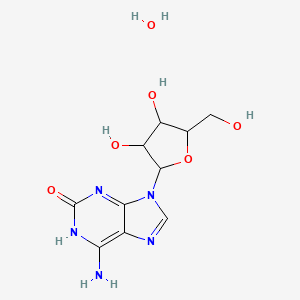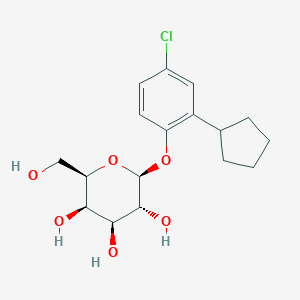
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a compound known for its hexosaminidase activity. This compound is a derivative of glucosamine, which is a naturally occurring amino sugar. It plays a significant role in various biochemical processes, particularly in the metabolism of glycoproteins and glycolipids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine typically involves the acylation of glucosamine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学研究应用
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzymatic processes, particularly those involving hexosaminidase.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
作用机制
The compound exerts its effects primarily through its interaction with hexosaminidase enzymes. It catalyzes the cleavage of the terminal alpha-1,4 linkage between N-acetylglucosamine and D-glucose residues from the nonreducing end of the beta 1,4 linked N-acetylglucosamine molecule. This activity is crucial in the metabolism of glycoproteins and glycolipids .
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: A simpler derivative of glucosamine, commonly found in various biological systems.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine: The parent compound from which 2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is derived.
Uniqueness
This compound is unique due to its specific acylation pattern, which imparts distinct biochemical properties. Its ability to act as a ligand in affinity chromatography and its specific enzymatic activity make it valuable in both research and industrial applications .
属性
CAS 编号 |
53517-87-6 |
|---|---|
分子式 |
C₁₄H₂₇N₃O₆ |
分子量 |
333.38 |
同义词 |
CNAG; |
产品来源 |
United States |
Q1: How was 2-Acetamido-N-(ε-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine utilized in studying β-N-acetyl-d-hexosaminidase A in Mucolipidosis III?
A: This compound, coupled to Sepharose-2, was employed as an affinity chromatography ligand to purify β-N-acetyl-d-hexosaminidase A from the urine of individuals with Mucolipidosis III. This purification step allowed researchers to isolate the enzyme and subsequently compare its properties to the enzyme isolated from healthy individuals. The study demonstrated that the Mucolipidosis III variant of β-N-acetyl-d-hexosaminidase A exhibited structural differences, specifically in its glycosylation pattern, which contributed to its mislocalization and secretion from cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


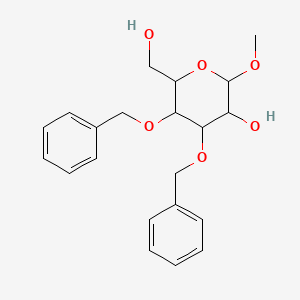
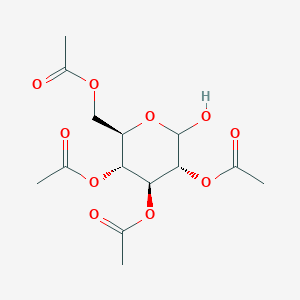

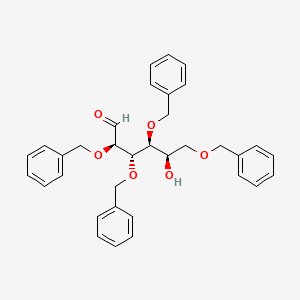
![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)


